molecular formula C17H26FNO2Si B14803032 2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-

2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-

Cat. No.: B14803032
M. Wt: 323.5 g/mol
InChI Key: DWEDBMKKNHZGNP-UHFFFAOYSA-N
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Description

2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl- is a complex organic compound with a unique structure that combines a propynylamine group with a fluoro-substituted phenyl ring and a trimethylsilyl-ethoxy-methoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl- typically involves multiple steps. One common approach is to start with the preparation of the fluoro-substituted phenyl ring, followed by the introduction of the trimethylsilyl-ethoxy-methoxy group. The final step involves the addition of the propynylamine group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as column chromatography and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propyn-1-amine derivatives: Compounds with similar propynylamine groups.

    Fluoro-substituted phenyl compounds: Molecules with similar fluoro-substituted phenyl rings.

    Trimethylsilyl-ethoxy-methoxy derivatives: Compounds with similar trimethylsilyl-ethoxy-methoxy moieties.

Uniqueness

What sets 2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl- apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H26FNO2Si

Molecular Weight

323.5 g/mol

IUPAC Name

3-[3-fluoro-4-(2-trimethylsilylethoxymethoxy)phenyl]-N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C17H26FNO2Si/c1-19(2)10-6-7-15-8-9-17(16(18)13-15)21-14-20-11-12-22(3,4)5/h8-9,13H,10-12,14H2,1-5H3

InChI Key

DWEDBMKKNHZGNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC(=C(C=C1)OCOCC[Si](C)(C)C)F

Origin of Product

United States

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